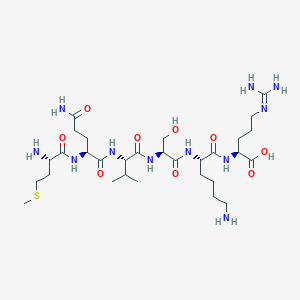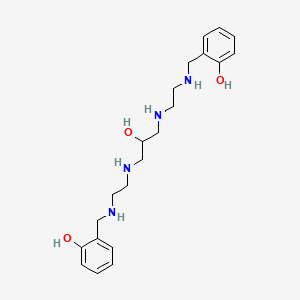
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with a suitable amine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise monitoring systems ensures high yield and purity of the final product. Solvent extraction and crystallization are commonly employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL involves its interaction with specific molecular targets. The hydroxyl and amine groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter cellular signaling, and affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-[1,13-bis(2-hydroxyphenyl)-8-methyl-1,13-dioxa-5,9-diazatridecan-6-yl]benzamide: Contains similar structural features but with additional functional groups.
High refractive index compositions: Comprising similar organic/inorganic hybrid materials.
Uniqueness
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL is unique due to its specific arrangement of hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research fields.
Propiedades
Número CAS |
823787-40-2 |
|---|---|
Fórmula molecular |
C21H32N4O3 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-[[2-[[2-hydroxy-3-[2-[(2-hydroxyphenyl)methylamino]ethylamino]propyl]amino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C21H32N4O3/c26-19(15-24-11-9-22-13-17-5-1-3-7-20(17)27)16-25-12-10-23-14-18-6-2-4-8-21(18)28/h1-8,19,22-28H,9-16H2 |
Clave InChI |
AFXCRAVMFDKFBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCCNCC(CNCCNCC2=CC=CC=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


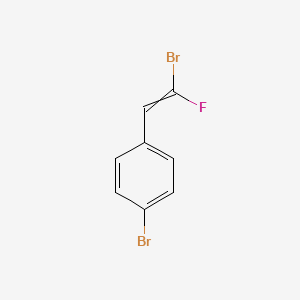
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)

![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
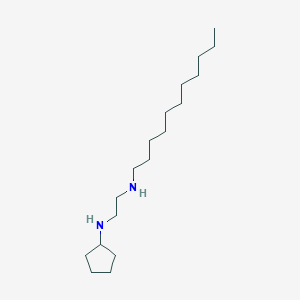
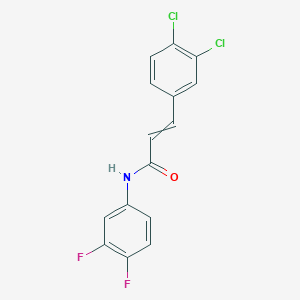
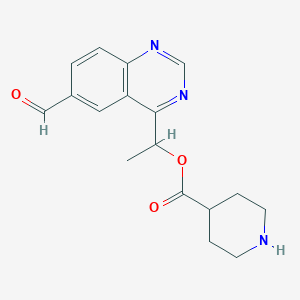
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
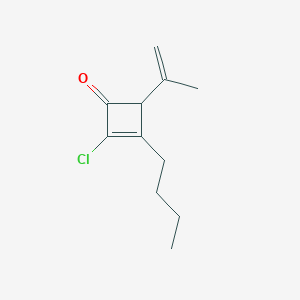
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
